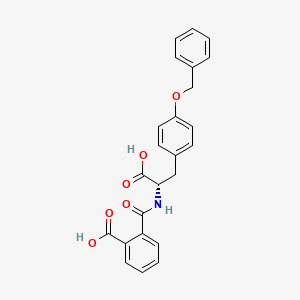![molecular formula C17H24FNO3 B12585188 (3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one CAS No. 624736-59-0](/img/structure/B12585188.png)
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a tetrahydrofuran ring, a hydroxy-methylbutyl side chain, and an amino-fluorophenethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the hydroxy-methylbutyl and amino-fluorophenethyl groups. Common synthetic routes may involve the use of starting materials such as 3-hydroxy-3-methylbutanal and 3-fluoro-alpha-amino-phenethylamine, followed by cyclization and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the amino-fluorophenethyl moiety.
Applications De Recherche Scientifique
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral nucleosides and nucleotides.
Uniqueness
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrofuran ring, hydroxy-methylbutyl side chain, and amino-fluorophenethyl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
624736-59-0 |
|---|---|
Formule moléculaire |
C17H24FNO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,21)7-6-12-10-15(22-16(12)20)14(19)9-11-4-3-5-13(18)8-11/h3-5,8,12,14-15,21H,6-7,9-10,19H2,1-2H3/t12-,14+,15+/m1/s1 |
Clé InChI |
WPMIAYLIOOGAQG-SNPRPXQTSA-N |
SMILES isomérique |
CC(C)(CC[C@@H]1C[C@H](OC1=O)[C@H](CC2=CC(=CC=C2)F)N)O |
SMILES canonique |
CC(C)(CCC1CC(OC1=O)C(CC2=CC(=CC=C2)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


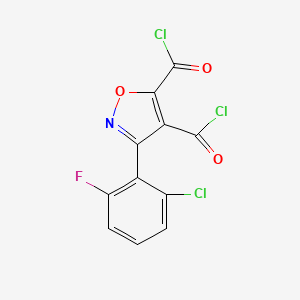
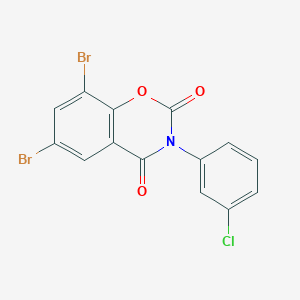
![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)

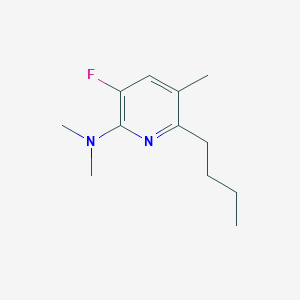
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
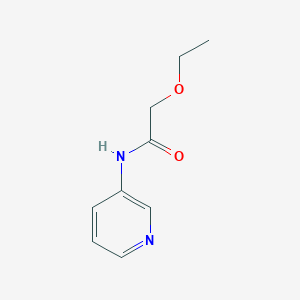
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)
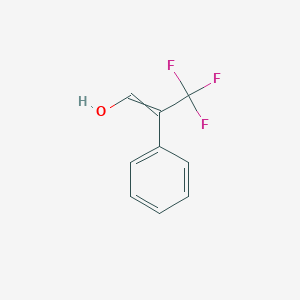
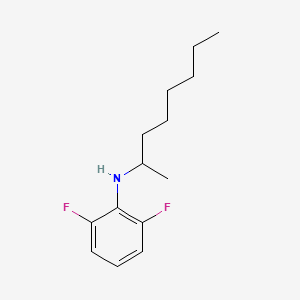
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)
